(E)-2-(2-(hydroxyimino)acetamido)benzoic acid
CAS No.: 6579-46-0
Cat. No.: VC4311806
Molecular Formula: C9H8N2O4
Molecular Weight: 208.173
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6579-46-0 |
|---|---|
| Molecular Formula | C9H8N2O4 |
| Molecular Weight | 208.173 |
| IUPAC Name | 2-[[(2E)-2-hydroxyiminoacetyl]amino]benzoic acid |
| Standard InChI | InChI=1S/C9H8N2O4/c12-8(5-10-15)11-7-4-2-1-3-6(7)9(13)14/h1-5,15H,(H,11,12)(H,13,14)/b10-5+ |
| Standard InChI Key | HKECZOKZNVYPQT-BJMVGYQFSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)O)NC(=O)C=NO |
Introduction
(E)-2-(2-(hydroxyimino)acetamido)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acid derivatives. It is distinguished by its complex structure, which includes a hydroxyimino group and an acetamido moiety attached to a benzoic acid framework. This compound is of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in pain and inflammation management as a non-steroidal anti-inflammatory drug (NSAID).
Synthesis and Reaction Conditions
The synthesis of (E)-2-(2-(hydroxyimino)acetamido)benzoic acid involves several key steps, including acylation and hydroxylamine addition. The reaction conditions, such as temperature, solvent choice, and reaction time, are carefully controlled to optimize yield and purity. Catalysts or specific reagents can enhance reaction efficiency.
Mechanism of Action
The mechanism of action primarily involves the inhibition of cyclooxygenase enzymes, particularly COX-2. This inhibition leads to decreased production of prostaglandins, which are mediators of inflammation and pain. The compound's structure allows it to selectively bind to the COX-2 active site, potentially reducing side effects associated with non-selective NSAIDs.
Potential Applications
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Therapeutic Use: It has potential applications in pain and inflammation management due to its selective COX-2 inhibition.
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Research Focus: Ongoing research aims to enhance its pharmacological properties while minimizing side effects.
Comparison with Related Compounds
Other compounds like 5-acetamido-2-hydroxy benzoic acid have been studied for their analgesic activity and interaction with COX-2 enzymes. These compounds show promising bioavailability and binding affinity with COX-2 receptors, making them candidates for novel NSAID development .
Research Findings
| Compound | Molecular Weight (g/mol) | Mechanism of Action | Potential Applications |
|---|---|---|---|
| (E)-2-(2-(hydroxyimino)acetamido)benzoic acid | Approximately 224.22 | COX-2 inhibition | Pain and inflammation management |
| 5-acetamido-2-hydroxy benzoic acid | Not specified | COX-2 inhibition | Analgesic and anti-inflammatory |
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